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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B7770461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-2-Octenal, a naturally occurring aldehyde found in various plants, essential oils, and ripe

fruits, presents a promising alternative to synthetic food preservatives.[1][2] Its demonstrated

antimicrobial and antioxidant properties offer a potential solution to extend the shelf-life and

maintain the quality of various food products. This document provides detailed application

notes and experimental protocols for researchers and professionals interested in the utilization

of 2-Octenal as a natural food preservative. 2-Octenal is recognized as a flavor ingredient and

has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract

Manufacturers Association (FEMA), further supporting its potential for food applications.[3]
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Property Value Reference

Chemical Formula C8H14O [4]

Molar Mass 126.20 g/mol [4]

Appearance
Colorless to slightly yellow

liquid
[5]

Odor Fatty, green, cucumber-like [1][4]

Boiling Point 84-86 °C at 19 mmHg [5]

Solubility
Slightly soluble in water;

soluble in most fixed oils
[4]

Antimicrobial Activity
(E)-2-Octenal exhibits a broad spectrum of antimicrobial activity against various foodborne

pathogens and spoilage microorganisms, including fungi and bacteria.[6][7]

Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of (E)-2-Octenal involves the disruption of cell

membrane integrity and function.[6][7] This leads to increased membrane permeability, leakage

of intracellular components, and ultimately, cell death.[7][8] Additionally, (E)-2-Octenal has

been shown to induce the accumulation of reactive oxygen species (ROS) within microbial

cells, leading to oxidative stress and dysfunction of mitochondrial energy metabolism.[6]
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Antimicrobial Mechanism of (E)-2-Octenal.

Minimum Inhibitory and Fungicidal Concentrations
The following table summarizes the known minimum inhibitory concentration (MIC) and

minimum fungicidal concentration (MFC) values of (E)-2-Octenal against a key food spoilage

fungus.

Microorganism MIC MFC Reference

Penicillium italicum

(prochloraz-resistant)
0.25 mL/L 0.50 mL/L [2]

Penicillium italicum

XX5 (in β-cyclodextrin

inclusion complex)

2.00 mg/mL 8.00 mg/mL [9][10]

Antioxidant Activity
(E)-2-Octenal also demonstrates antioxidant properties, which can contribute to the

preservation of food quality by inhibiting lipid oxidation. The antioxidant activity of 2-Octenal
can be enhanced through its reaction with amino acids.

Inhibition of Lipid Oxidation
As a product of lipid oxidation itself, 2-Octenal's role in this process is complex. However,

studies have shown that its reaction products with amino acids, such as histidine and lysine,

can significantly decrease the formation of thiobarbituric acid-reactive substances (TBARS),

indicating an inhibition of lipid peroxidation.

Applications in Food Preservation
Fruits and Vegetables
(E)-2-Octenal has shown efficacy in controlling postharvest diseases in fruits. For instance, a

wax treatment containing (E)-2-Octenal at four times the MFC was effective in reducing blue

mold incidence in Ponkan fruit without negatively impacting fruit quality.[2] To overcome its
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volatility and low water solubility, encapsulation in β-cyclodextrin has been successfully

employed, enhancing its stability and preserving its antifungal activity.[10]

Meat and Meat Products
The application of natural preservatives is a growing trend in the meat industry to extend shelf

life and ensure safety.[11] While specific quantitative data for 2-Octenal in meat is still

emerging, its known antimicrobial and antioxidant properties suggest its potential for inhibiting

spoilage bacteria and oxidative rancidity in raw and processed meats.

Experimental Protocols
Protocol for Determination of MIC and MFC
This protocol is adapted for determining the antifungal activity of (E)-2-Octenal against food

spoilage fungi.

Materials:

(E)-2-Octenal

Potato Dextrose Agar (PDA)

Potato Dextrose Broth (PDB)

Fungal culture

Sterile petri dishes, test tubes, and pipettes

Incubator

Procedure:

Preparation of (E)-2-Octenal dilutions: Prepare a stock solution of (E)-2-Octenal in a

suitable solvent (e.g., ethanol) and create a series of twofold dilutions in sterile PDB to

achieve the desired concentration range.

Inoculum preparation: Prepare a spore suspension of the target fungus from a fresh culture

on PDA. Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40353776/
https://www.mdpi.com/2304-8158/12/1/109
https://www.benchchem.com/product/b7770461?utm_src=pdf-body
https://www.benchchem.com/product/b7770461?utm_src=pdf-body
https://www.benchchem.com/product/b7770461?utm_src=pdf-body
https://www.benchchem.com/product/b7770461?utm_src=pdf-body
https://www.benchchem.com/product/b7770461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hemocytometer.

MIC Determination (Broth Dilution Method):

Add 100 µL of each (E)-2-Octenal dilution to the wells of a 96-well microtiter plate.

Add 100 µL of the fungal spore suspension to each well.

Include a positive control (PDB with inoculum, no 2-Octenal) and a negative control (PDB

only).

Incubate the plate at 25-28°C for 48-72 hours.

The MIC is the lowest concentration of (E)-2-Octenal that completely inhibits visible fungal

growth.

MFC Determination:

Take an aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible

growth in the MIC assay.

Spread the aliquot onto the surface of fresh PDA plates.

Incubate the plates at 25-28°C for 48-72 hours.

The MFC is the lowest concentration of (E)-2-Octenal that results in no fungal growth on

the PDA plates.
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Workflow for MIC and MFC Determination.
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Protocol for Antioxidant Activity Assessment (DPPH
Assay)
This protocol outlines the determination of the free radical scavenging activity of 2-Octenal.

Materials:

(E)-2-Octenal

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or ethanol

Spectrophotometer

Test tubes and pipettes

Procedure:

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

Sample preparation: Prepare various concentrations of (E)-2-Octenal in methanol.

Reaction:

Add 1 mL of the DPPH solution to 3 mL of each (E)-2-Octenal concentration.

Prepare a control sample containing 1 mL of DPPH solution and 3 mL of methanol.

Incubate the mixtures in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of the solutions at 517 nm using a

spectrophotometer.

Calculation: Calculate the percentage of DPPH radical scavenging activity using the

following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
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Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of

the sample.

The results can be expressed as the IC50 value, which is the concentration of the sample

required to scavenge 50% of the DPPH radicals.

Protocol for Sensory Evaluation
This protocol provides a framework for assessing the sensory attributes of food products

treated with 2-Octenal.

Materials:

Food product (e.g., fruit juice, meat) treated with different concentrations of 2-Octenal

Untreated control product

Sensory evaluation booths

Water and unsalted crackers for palate cleansing

Randomized and coded sample cups

Sensory evaluation forms

Procedure:

Panelist Selection and Training: Select 8-12 trained sensory panelists. Train them on the

specific sensory attributes to be evaluated (e.g., aroma, flavor, aftertaste, overall

acceptability) and the rating scale to be used (e.g., a 9-point hedonic scale).

Sample Preparation: Prepare the food samples with and without 2-Octenal under controlled

conditions. Present the samples in identical containers, coded with random three-digit

numbers. The serving temperature should be appropriate for the food product.

Evaluation:

Each panelist evaluates the samples individually in a sensory booth.
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Provide panelists with water and unsalted crackers to cleanse their palate between

samples.

Panelists rate the intensity of each sensory attribute on the provided form.

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g.,

ANOVA) to determine if there are significant differences in sensory attributes between the

control and 2-Octenal-treated samples.

Safety and Regulatory Information
(E)-2-Octenal is listed by the Flavor and Extract Manufacturers Association (FEMA) as a

GRAS (Generally Recognized as Safe) flavoring substance (FEMA number 3215).[3] The Joint

FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated 2-Octenal and

found no safety concern at current levels of intake when used as a flavoring agent.[3] It is

important to adhere to the recommended usage levels as specified by regulatory bodies.

Conclusion
(E)-2-Octenal demonstrates significant potential as a natural food preservative due to its dual

antimicrobial and antioxidant activities. Its effectiveness against food spoilage fungi, coupled

with its favorable safety profile, makes it a compelling candidate for further research and

application in various food systems. The provided protocols offer a starting point for scientists

and professionals to explore and optimize the use of 2-Octenal for enhancing food safety and

extending shelf life. Further research is warranted to establish its efficacy against a broader

range of microorganisms and in diverse food matrices.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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